Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. A-769662 belongs to the class of AMP-activated protein kinase (AMPK) activators and has been shown to have promising effects in the fields of metabolism, cancer, and neurodegenerative diseases.
Mechanism Of Action
The mechanism of action of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate involves the activation of AMPK, a key regulator of cellular energy metabolism. AMPK is activated when cellular energy levels are low, leading to increased glucose uptake and fatty acid oxidation. Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate are largely due to its activation of AMPK. These effects include increased glucose uptake and fatty acid oxidation, inhibition of mTOR signaling, induction of apoptosis, and reduction of oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate is its specificity for AMPK activation, which allows for targeted modulation of cellular energy metabolism. However, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has also been shown to have off-target effects, which can complicate data interpretation. Additionally, the synthesis of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate can be challenging and time-consuming, which can limit its availability for lab experiments.
Future Directions
There are several future directions for research on Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate. One potential direction is to explore its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to investigate its potential as a cancer therapeutic, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanisms underlying its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases.
Scientific Research Applications
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been extensively studied for its potential applications in various areas of research. In the field of metabolism, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to activate AMPK, a key regulator of cellular energy metabolism. This activation leads to increased glucose uptake and fatty acid oxidation, which can potentially be used to treat metabolic disorders such as diabetes and obesity.
In the field of cancer, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is thought to be due to the activation of AMPK, which leads to the inhibition of mTOR signaling, a pathway that is often overactivated in cancer cells.
In the field of neurodegenerative diseases, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This effect is thought to be due to the activation of AMPK, which can modulate various signaling pathways involved in neurodegeneration.
properties
CAS RN |
135026-14-1 |
---|---|
Product Name |
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate |
Molecular Formula |
C11H15F3N2O3 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
ethyl 2-(tert-butylamino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H15F3N2O3/c1-5-18-8(17)6-7(11(12,13)14)15-9(19-6)16-10(2,3)4/h5H2,1-4H3,(H,15,16) |
InChI Key |
PDIJRWGSLBRAKD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(O1)NC(C)(C)C)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)NC(C)(C)C)C(F)(F)F |
synonyms |
ETHYL 2-[(1,1-DIMETHYLETHYL)AMINO]-4-TRIFLUOROMETHYL-5-OXAZOLECARBOXYLATE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.